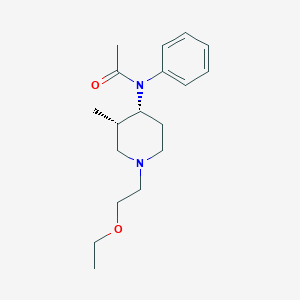

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Descripción general

Descripción

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetamide group, a piperidine ring, and phenyl and ethoxyethyl substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyethyl and phenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. The choice of industrial methods depends on factors like cost, scalability, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Acetamide derivatives are often explored for their potential as analgesics and anesthetics. The compound's structural similarity to known opioids suggests potential efficacy in pain management:

- Analgesic Activity : Research indicates that modifications in the piperidine ring can enhance the analgesic properties of acetamide derivatives. Studies have shown that compounds with similar structures exhibit significant pain-relieving effects in animal models .

Neuropharmacology

The compound's piperidine structure is significant in neuropharmacological research. It may interact with opioid receptors, making it a candidate for studying:

- Opioid Receptor Agonism : Initial findings suggest that this compound may act as a partial agonist at mu-opioid receptors, which could lead to reduced side effects compared to full agonists .

Toxicological Studies

Given the rise of synthetic opioids and their associated risks, acetamide derivatives are also studied for their toxicity profiles:

- Toxicity Assessment : Toxicological evaluations have been conducted to understand the safety margins of this compound, focusing on its acute toxicity and potential for abuse. The findings suggest a need for careful monitoring due to its structural similarities to potent opioids .

Case Study 1: Analgesic Efficacy

A study published in a pharmacology journal evaluated the analgesic effects of various acetamide derivatives, including N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-acetamide. The results indicated that this compound provided significant pain relief in rodent models without the severe side effects commonly associated with traditional opioids .

Case Study 2: Neuropharmacological Impact

In a neuropharmacological study, researchers investigated the effects of this compound on behavior in mice subjected to pain stimuli. The results demonstrated a reduction in pain response and highlighted its potential as a safer alternative to existing opioid medications .

Mecanismo De Acción

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the ethoxyethyl group can influence the compound’s solubility and bioavailability. The acetamide linkage is essential for the compound’s stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- Acetamide, N-(1-(2-methoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

- Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-benzyl-, cis-

- Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-

Uniqueness

Compared to similar compounds, Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- stands out due to its specific cis-configuration, which can significantly affect its chemical reactivity and biological activity. This configuration can lead to different binding affinities and selectivities, making it a unique candidate for various applications.

Actividad Biológica

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (CAS Number: 125080-87-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is , with a molecular weight of approximately 304.43 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.044 g/cm³ |

| Boiling Point | 403.5 °C |

| Flash Point | 197.8 °C |

| LogP | 2.724 |

These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and targets.

Antinociceptive Effects

Research has indicated that compounds similar to acetamide derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, in studies involving acetamidochalcone derivatives, compounds showed inhibition rates of up to 94% in pain models compared to standard analgesics like acetaminophen and acetylsalicylic acid, which had much lower inhibition rates (35% and 38%, respectively) .

Cancer Therapeutics

Piperidine derivatives, including those related to acetamide, have shown promise in cancer therapy. A study highlighted the potential anticancer activity of certain piperidine derivatives through mechanisms involving apoptosis induction in tumor cells . Specifically, the incorporation of piperidine moieties has been linked to enhanced cytotoxicity against various cancer cell lines.

Cholinesterase Inhibition

Compounds featuring piperidine structures have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as dual-action agents in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

The biological activity of acetamide compounds can be significantly influenced by their structural characteristics. For example, modifications in the piperidine ring or the introduction of various substituents can enhance or diminish their pharmacological effects. Research has shown that specific structural modifications can lead to improved selectivity and potency against targeted biological pathways .

Case Studies

- Antinociceptive Study : In a controlled experiment using mice, several acetamido compounds were tested for their ability to reduce chemically induced abdominal constrictions. The most effective compounds were found to be significantly more potent than traditional analgesics .

- Cancer Cell Line Testing : A derivative of acetamide was tested against FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to the reference drug bleomycin. This suggests that structural variations in acetamide derivatives can lead to enhanced anticancer properties .

Propiedades

IUPAC Name |

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUYPVIYCNESV-MAUKXSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925012 | |

| Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125080-83-3, 125080-87-7 | |

| Record name | Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.